molecular formula C11H14O3 B13845221 3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol

3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol

Cat. No.: B13845221
M. Wt: 194.23 g/mol
InChI Key: RERMYTOTPPVCDN-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C11H14O3 It is a phenolic compound characterized by the presence of a cyclopropylmethoxy group and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the etherification of phenol with cyclopropylmethanol, followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenolic hydroxyl group can be reduced to form a corresponding ether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of 3-(cyclopropylmethoxy)-5-carboxyphenol.

    Reduction: Formation of 3-(cyclopropylmethoxy)-5-methoxyphenol.

    Substitution: Formation of 3-(cyclopropylmethoxy)-5-bromophenol or 3-(cyclopropylmethoxy)-5-nitrophenol.

Scientific Research Applications

3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropylmethoxy group may contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylmethoxy)-4-(hydroxymethyl)phenol
  • 3-(cyclopropylmethoxy)-5-methoxyphenol
  • 3-(cyclopropylmethoxy)-5-bromophenol

Uniqueness

3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol is unique due to the specific positioning of the hydroxymethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group also adds to its distinctiveness, potentially affecting its physicochemical properties and applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenol

InChI

InChI=1S/C11H14O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

RERMYTOTPPVCDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)CO

Origin of Product

United States

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